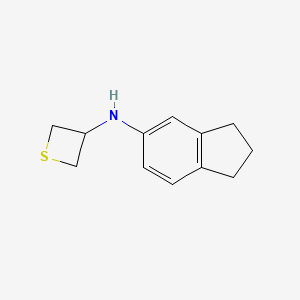
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a specialized chemical compound known for its unique molecular structure. This compound features a bromomethyl group, a trimethylsilyl-ethynyl group, and a benzenesulfonyl fluoride moiety, making it a versatile building block in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride typically involves multiple steps. One common method includes the bromination of a benzenesulfonyl fluoride derivative followed by the introduction of the trimethylsilyl-ethynyl group through a palladium-catalyzed coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: The trimethylsilyl-ethynyl group can be involved in palladium-catalyzed coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophiles, while the trimethylsilyl-ethynyl group can participate in coupling reactions. The sulfonyl fluoride moiety can interact with specific enzymes and proteins, potentially inhibiting their activity by forming stable covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(trimethylsilyl)benzene: This compound shares the bromomethyl and trimethylsilyl groups but lacks the sulfonyl fluoride moiety.
4-[(Trimethylsilyl)ethynyl]benzaldehyde: This compound contains the trimethylsilyl-ethynyl group but has an aldehyde group instead of the bromomethyl and sulfonyl fluoride groups.
Uniqueness
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and applications
Propiedades
Fórmula molecular |
C12H14BrFO2SSi |
|---|---|
Peso molecular |
349.29 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H14BrFO2SSi/c1-18(2,3)7-6-11-8-10(9-13)4-5-12(11)17(14,15)16/h4-5,8H,9H2,1-3H3 |
Clave InChI |
WFOCWDDRVBJLGX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C=CC(=C1)CBr)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


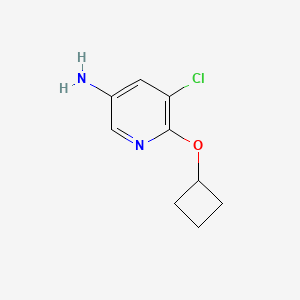
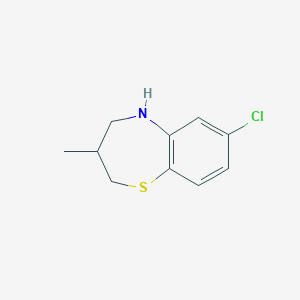
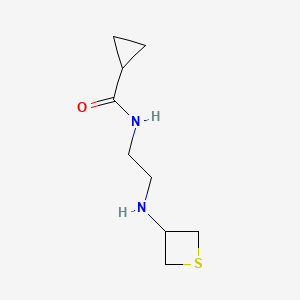
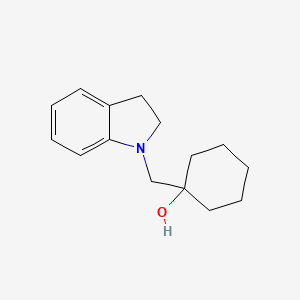
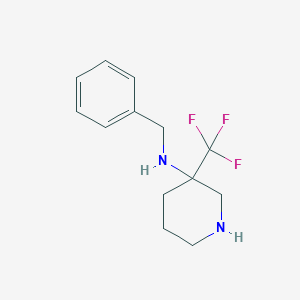
![Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B15277868.png)
![(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15277880.png)
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B15277892.png)
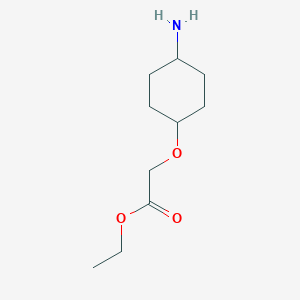
![5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B15277911.png)
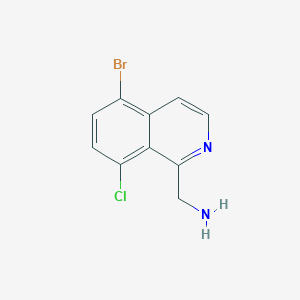
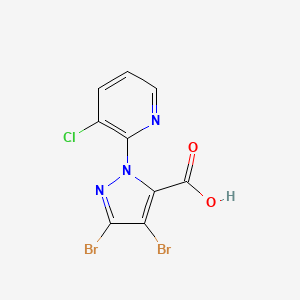
![5-tert-butyl 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B15277928.png)
